5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione
Description
Chemical Structure and Properties 5-(2-Azidoethyl)pyrimidine-2,4(1H,3H)-dione (molecular formula: C₆H₇N₅O₂, molecular weight: 181.15 g/mol) is a pyrimidine-dione derivative functionalized with a 2-azidoethyl group at the 5-position of the pyrimidine ring . The azido (-N₃) group confers unique reactivity, enabling applications in click chemistry for bioconjugation or targeted drug delivery systems.
Potential Applications The azido group’s role in bioorthogonal chemistry positions this compound as a candidate for prodrug development or biomolecule labeling.
Properties
IUPAC Name |
5-(2-azidoethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-11-9-2-1-4-3-8-6(13)10-5(4)12/h3H,1-2H2,(H2,8,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHLCLUWHFNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with an azide source. One common method involves the nucleophilic substitution of a halogenated pyrimidine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrimidine ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include sodium azide, alkynes, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Antiviral Agents : Pyrimidine derivatives, including 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione, have been investigated for their antiviral properties. For instance, similar compounds have shown efficacy against HIV and other viral infections by inhibiting viral replication mechanisms .
- Antimicrobial Activity : Research indicates that pyrimidine derivatives possess significant antibacterial and antifungal properties. Studies have demonstrated that compounds with similar structures exhibit activity against various strains of bacteria and fungi, making them candidates for developing new antibiotics .
Bioconjugation and Drug Delivery
The azido group allows for click chemistry applications, enabling the conjugation of drugs to targeting moieties or imaging agents. This property is particularly useful in developing targeted therapies in cancer treatment where selective delivery to tumor cells is critical.
Nucleic Acid Research
Due to their structural similarity to nucleobases, pyrimidine derivatives can serve as nucleic acid analogs. They can be used to study interactions with DNA and RNA, potentially leading to insights into gene regulation and expression .
Case Study 1: Antiviral Activity Against HIV
A study evaluated a series of pyrimidine derivatives for their ability to inhibit HIV replication. The results indicated that compounds similar to this compound showed promising activity against HIV strains resistant to standard treatments. These compounds were found to disrupt viral entry into host cells and inhibit reverse transcriptase activity .
Case Study 2: Antibacterial Properties
In another research effort, a library of pyrimidine derivatives was screened for antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Azido vs. Hydroxyethyl : The azido group enhances reactivity in click chemistry (e.g., CuAAC reactions), whereas the hydroxyethyl group improves aqueous solubility due to hydrogen bonding .
- Azido vs.
- Heterocyclic Modifications: Thieno[2,3-d]pyrimidine-2,4-dione derivatives exhibit antimicrobial activity against S. aureus and P.
Bioactive Pyrimidine-Dione Derivatives
Key Insights :
- Antiviral Potential: Bis(pyrimidine-diones) inhibit HIV-1 capsid assembly via hydrophobic interactions , while AZT analogs (e.g., 3′-azido-thymidine) target viral reverse transcriptase . The azidoethyl compound’s mechanism remains speculative but may leverage similar azido-mediated pathways.
- Herbicidal Activity : Pyrido[2,3-d]pyrimidine-diones disrupt plant growth via electron transfer (HOMO/LUMO energy alignment) . The azidoethyl derivative’s electron-withdrawing -N₃ group could similarly influence redox properties.
Biological Activity
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological effects.
Chemical Structure and Properties
The compound features a pyrimidine core with an azide substituent at the 2-position. Its molecular formula is with a molecular weight of 180.16 g/mol. The presence of the azido group is crucial as it can participate in various chemical reactions, enhancing the compound's biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrimidine-2,4(1H,3H)-diones exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the proliferation of cancer cells. In particular:
- Cytotoxicity : Studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including HeLa and CFPAC-1 cells. For example, related compounds have demonstrated IC50 values as low as 0.79 µM in pancreatic cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds within this class have demonstrated activity against a range of bacterial strains:
- Bacterial Inhibition : Studies indicate that certain pyrimidine derivatives can inhibit bacterial growth by interfering with nucleic acid synthesis . The azido group may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways. For example, it can inhibit kinases that play a role in cell signaling and proliferation.
- Interaction with DNA : The azido group can facilitate interactions with DNA or RNA, potentially leading to the formation of adducts that disrupt normal nucleic acid function.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors .
Research Findings and Case Studies
A review of recent literature highlights several studies focusing on the biological activity of pyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
